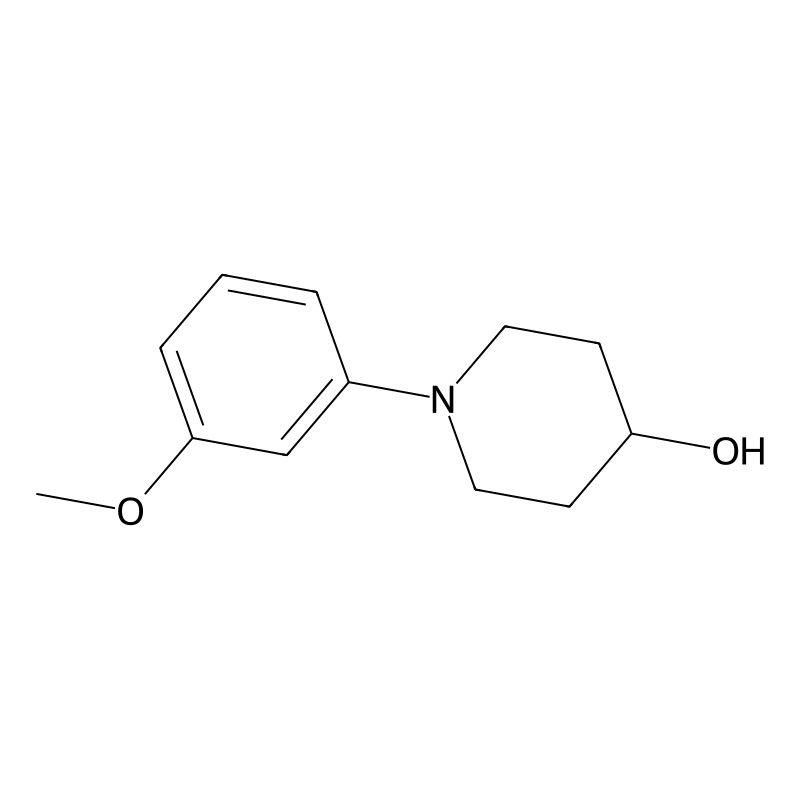

1-(3-Methoxyphenyl)piperidin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Methoxyphenyl)piperidin-4-ol is a chemical compound characterized by its piperidine structure, which includes a methoxy group attached to a phenyl ring at the 3-position. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 221.28 g/mol. The compound features a hydroxyl group at the 4-position of the piperidine ring, contributing to its potential biological activity and reactivity in various

There is no current information available on the mechanism of action of 1-(3-Methoxyphenyl)piperidin-4-ol.

Due to the lack of specific information, it is advisable to handle this compound with caution assuming potential toxicity until more data becomes available. Standard laboratory safety practices should always be followed when handling unknown compounds.

Future Research Directions

- Synthesis and characterization of 1-(3-Methoxyphenyl)piperidin-4-ol.

- Investigation of its potential biological activities, including in vitro and in vivo studies.

- Exploration of its pharmaceutical applications.

The chemical reactivity of 1-(3-Methoxyphenyl)piperidin-4-ol can be explored through various synthetic pathways and transformations:

- Reduction Reactions: The compound can undergo reduction reactions where the hydroxyl group can be converted to other functional groups, depending on the reducing agent used.

- Substitution Reactions: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Formation of Derivatives: This compound can serve as a precursor in synthesizing other piperidine derivatives through coupling reactions with different electrophiles or nucleophiles.

1-(3-Methoxyphenyl)piperidin-4-ol exhibits notable biological activities, particularly in pharmacological contexts. Research indicates that compounds with similar structures may interact with neurotransmitter receptors, potentially exhibiting analgesic or anti-inflammatory properties. Specific studies have suggested that piperidine derivatives can act as modulators of opioid receptors, influencing pain pathways and providing therapeutic benefits in conditions such as chronic pain or depression.

The synthesis of 1-(3-Methoxyphenyl)piperidin-4-ol can be achieved through several methods:

- Direct Reaction: The compound can be synthesized by reacting 3-methoxybenzaldehyde with piperidine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.

- Multi-step Synthesis: More complex synthetic routes may involve intermediate compounds derived from piperidine or phenolic precursors, allowing for functional group modifications before arriving at the final product.

- Catalytic Methods: Utilizing catalysts such as palladium on carbon can enhance reaction efficiency and selectivity during synthesis.

1-(3-Methoxyphenyl)piperidin-4-ol has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting neurological conditions or pain management therapies.

- Research: The compound is useful in pharmacological studies aimed at understanding receptor interactions and developing new therapeutic agents.

- Chemical Industry: It can be utilized in the formulation of specialty chemicals or as a building block for more complex organic molecules.

Interaction studies involving 1-(3-Methoxyphenyl)piperidin-4-ol focus on its binding affinity to various receptors, particularly opioid receptors. Research has shown that modifications on the piperidine ring or phenolic structure can significantly alter its interaction profile, impacting its efficacy and safety as a therapeutic agent. Investigations into structure-activity relationships (SAR) are crucial for optimizing its pharmacological properties.

Several compounds share structural similarities with 1-(3-Methoxyphenyl)piperidin-4-ol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol | Amino group at the para position | Potentially enhanced interaction with receptors |

| 4-(3-Methoxyphenyl)piperidin-4-ol | Hydroxyl group at the 4-position | Different orientation may influence biological activity |

| N-(3-Methoxypropyl)-4-aminopiperidine | Propyl substitution at nitrogen | Variability in side chain length affects activity |

| 1-(2-Hydroxyphenyl)piperidin-4-one | Hydroxy group at the 2-position | Potential for different metabolic pathways |

These compounds highlight the diversity within piperidine derivatives while showcasing how slight modifications can lead to significant differences in biological activity and application potential.